N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
Description
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring, a thiomorpholine moiety, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-18-5-2-16-10-11(9-14-16)8-13-12(17)15-3-6-19-7-4-15/h9-10H,2-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRALWMSQYUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation of the pyrazole ring using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Thiomorpholine Moiety: The thiomorpholine ring is formed by reacting thiomorpholine with a suitable electrophile, such as an alkyl halide.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiomorpholine moiety may enhance its binding affinity through sulfur-based interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-hydroxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
- N-[[1-(2-ethoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
Uniqueness
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility and reactivity
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